Direct Red 9
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Overview
Description
{32})H({22})N({6})Na({2})O({6})S({2}). It is widely used as a pH indicator, a biological stain, and in various industrial applications. The compound is known for its vibrant red color and its ability to bind to cellulose fibers, making it a popular choice for dyeing textiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Red 9 is synthesized through a diazotization reaction followed by coupling with naphthionic acid. The process involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salt.
Coupling: The diazonium salt is then coupled with naphthionic acid in an alkaline medium to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions
Direct Red 9 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of this compound typically leads to the cleavage of the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust are often used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed
Oxidation: Oxidation of this compound can produce sulfonated aromatic compounds.
Reduction: Reduction leads to the formation of benzidine and naphthionic acid derivatives.
Substitution: Substitution reactions can yield various substituted aromatic compounds.
Scientific Research Applications
Direct Red 9 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in titration experiments.
Biology: The dye is employed as a biological stain for tissues and cells, particularly in histological studies.
Medicine: this compound is used in diagnostic assays and as a marker for amyloid fibrils in medical research.
Industry: The dye is extensively used in the textile industry for dyeing cotton and other cellulose fibers
Mechanism of Action
Direct Red 9 exerts its effects primarily through its ability to bind to cellulose fibers and proteins. The dye forms hydrogen bonds and van der Waals interactions with the target molecules. In biological systems, this compound binds to amyloid fibrils, allowing for their visualization under a microscope. The binding mechanism involves the interaction of the dye’s sulfonate groups with the amino acid residues in the fibrils .
Comparison with Similar Compounds
Direct Red 9 can be compared with other azo dyes such as Direct Blue 1 and Direct Orange 25:
Direct Blue 1: Similar to this compound, it is used for dyeing textiles and as a biological stain. it has a different color and absorption spectrum.
Direct Orange 25: This dye is also used in the textile industry but has different fastness properties and applications.
Uniqueness
This compound is unique due to its strong binding affinity to cellulose fibers and its ability to act as a pH indicator. Its vibrant red color and versatility in various applications make it a valuable compound in both scientific research and industrial processes .
Properties
CAS No. |
61724-94-5 |
---|---|
Molecular Formula |
C34H19ClN8Na4O12S4 |
Molecular Weight |
987.2 g/mol |
IUPAC Name |
tetrasodium;2-[[8-[[4-chloro-6-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C34H23ClN8O12S4.4Na/c1-15-6-11-22-28(29(15)59(53,54)55)56-30(37-22)16-7-9-18(10-8-16)36-33-39-32(35)40-34(41-33)38-23-14-19(57(47,48)49)12-17-13-24(58(50,51)52)26(27(44)25(17)23)43-42-21-5-3-2-4-20(21)31(45)46;;;;/h2-14,44H,1H3,(H,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,36,38,39,40,41);;;;/q;4*+1/p-4 |
InChI Key |
HMGBQRTWANMSHV-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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